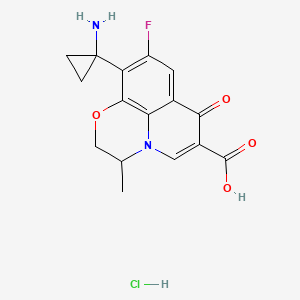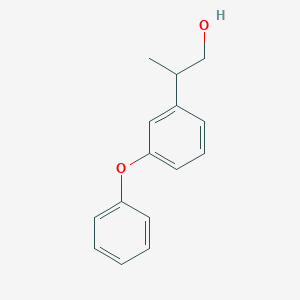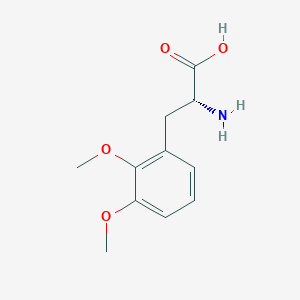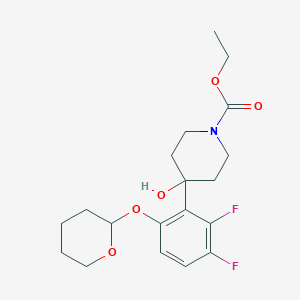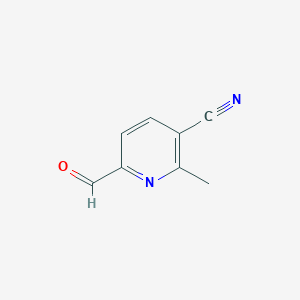![molecular formula C20H22ClN5O B12275531 5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12275531.png)
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that features a quinoline moiety, a piperidine ring, and a pyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The piperidine ring is often introduced via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, amine-substituted compounds, and various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The pyrimidine group can participate in hydrogen bonding and other interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine
Uniqueness
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyquinoline and piperidine moieties enhances its potential as a therapeutic agent, while the pyrimidine group provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C20H22ClN5O |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
5-chloro-N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C20H22ClN5O/c1-25(20-23-12-14(21)13-24-20)15-6-9-26(10-7-15)19-5-8-22-18-4-3-16(27-2)11-17(18)19/h3-5,8,11-13,15H,6-7,9-10H2,1-2H3 |
InChI-Schlüssel |
RMBLJHYBEWZMDE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)OC)C4=NC=C(C=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)
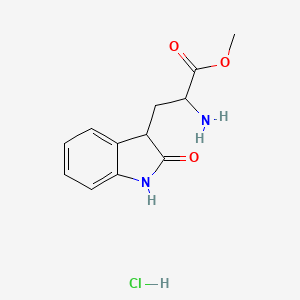
![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)

